3-fluoro-3-(fluoromethyl)piperidine hydrochloride
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Overview
Description
3-fluoro-3-(fluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H12ClFN2 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of two fluorine atoms, one attached to the piperidine ring and the other to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-3-(fluoromethyl)piperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is dissolved in an appropriate solvent such as ethanol or ether.
Fluorination: Hydrogen fluoride (HF) is added to the solution to introduce the fluorine atoms. This step requires careful handling due to the corrosive nature of HF.
Formation of Hydrochloride Salt: The resulting product is then neutralized with hydrochloric acid (HCl) to form the hydrochloride salt of 3-fluoro-3-(fluoromethyl)piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are strictly adhered to due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-3-(fluoromethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution: Products include various substituted piperidines.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include amines and alcohols.
Scientific Research Applications
3-fluoro-3-(fluoromethyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-3-(fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-fluoropiperidine hydrochloride: Similar structure but lacks the additional fluoromethyl group.
4-(3-fluorophenoxy)methylpiperidine hydrochloride: Contains a fluorophenoxy group instead of fluoromethyl.
Uniqueness
3-fluoro-3-(fluoromethyl)piperidine hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2306271-69-0 |
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Molecular Formula |
C6H12ClF2N |
Molecular Weight |
171.6 |
Purity |
95 |
Origin of Product |
United States |
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